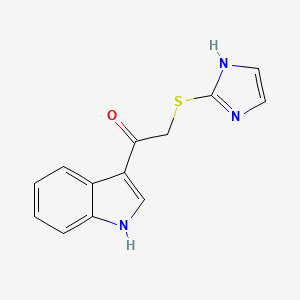
1-(3-Cyanophenyl)-3-cyclobutylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Cyanophenyl)-3-cyclobutylurea, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders.
作用机制
BTK is a key mediator of B-cell receptor signaling, which is essential for the development and survival of B-cells. BTK activation leads to downstream signaling through the PI3K/AKT and NF-κB pathways, which promote cell proliferation and survival. 1-(3-Cyanophenyl)-3-cyclobutylurea selectively inhibits BTK activity, thereby blocking downstream signaling and inducing apoptosis in malignant B-cells.
Biochemical and physiological effects:
In addition to its effects on B-cells, 1-(3-Cyanophenyl)-3-cyclobutylurea has been shown to have anti-inflammatory and immunomodulatory effects. 1-(3-Cyanophenyl)-3-cyclobutylurea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to suppress the activation of T-cells and dendritic cells. These effects suggest that 1-(3-Cyanophenyl)-3-cyclobutylurea may have potential as a treatment for autoimmune diseases and other inflammatory disorders.
实验室实验的优点和局限性
1-(3-Cyanophenyl)-3-cyclobutylurea has several advantages as a tool compound for scientific research. It is highly selective for BTK, with minimal off-target effects, making it a valuable tool for studying the role of BTK in various cellular processes. However, 1-(3-Cyanophenyl)-3-cyclobutylurea has limitations as well. It is a small molecule inhibitor, which may limit its effectiveness in certain experimental settings. Additionally, 1-(3-Cyanophenyl)-3-cyclobutylurea has not yet been tested in clinical trials, so its safety and efficacy in humans remain to be determined.
未来方向
There are several potential future directions for research on 1-(3-Cyanophenyl)-3-cyclobutylurea. One area of interest is the development of combination therapies that target both BTK and other signaling pathways involved in B-cell malignancies. Another area of interest is the investigation of 1-(3-Cyanophenyl)-3-cyclobutylurea in autoimmune diseases and other inflammatory disorders, where its immunomodulatory effects may be beneficial. Finally, further preclinical and clinical studies will be needed to determine the safety and efficacy of 1-(3-Cyanophenyl)-3-cyclobutylurea in humans, and to identify potential biomarkers that may predict response to treatment.
合成方法
The synthesis of 1-(3-Cyanophenyl)-3-cyclobutylurea involves several steps, starting with the reaction of 3-cyanophenyl isocyanate with cyclobutylamine to form the corresponding urea intermediate. This intermediate is then reacted with a substituted pyridine to yield the final product, 1-(3-Cyanophenyl)-3-cyclobutylurea. The synthesis of 1-(3-Cyanophenyl)-3-cyclobutylurea has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学研究应用
1-(3-Cyanophenyl)-3-cyclobutylurea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-(3-Cyanophenyl)-3-cyclobutylurea has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells.
属性
IUPAC Name |
1-(3-cyanophenyl)-3-cyclobutylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-8-9-3-1-6-11(7-9)15-12(16)14-10-4-2-5-10/h1,3,6-7,10H,2,4-5H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCOHFJWDHRBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)


![Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629121.png)


![1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone](/img/structure/B7629153.png)

![3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole](/img/structure/B7629168.png)
![N-[(2-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7629177.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)

